1-(3-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N6O/c17-9-4-3-5-10(8-9)24-14(19)13(21-23-24)16-20-15(22-25-16)11-6-1-2-7-12(11)18/h1-8H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWIJQFSYJDOSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel hybrid molecule that incorporates triazole and oxadiazole moieties. These structural motifs are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 338.30 g/mol. The presence of fluorine atoms in the phenyl rings enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.
Anticancer Activity
Research indicates that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have demonstrated cytotoxic effects against various cancer cell lines. In a study involving a series of oxadiazole derivatives, some compounds exhibited IC50 values as low as 92.4 µM against multiple cancer types, including colon adenocarcinoma and breast cancer cell lines .
The specific compound has been shown to inhibit cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells and interference with critical signaling pathways associated with tumor growth.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds featuring the oxadiazole ring have been widely reported to possess antibacterial and antifungal activities. For example, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The oxadiazole moiety is known to inhibit enzymes such as carbonic anhydrase and histone deacetylase (HDAC), which play crucial roles in cancer cell proliferation and survival .
- Apoptosis Induction : The triazole component may facilitate the activation of apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins .
Case Studies
Several studies have highlighted the potential applications of this compound:
- In Vitro Studies : A recent investigation reported that the compound exhibited significant cytotoxicity against human cervical carcinoma (HeLa) cells with an IC50 value indicating effective concentration levels for therapeutic applications .
- Antibacterial Efficacy : In a comparative study on various oxadiazole derivatives, the compound demonstrated superior antibacterial activity against E. coli compared to standard antibiotics .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and oxadiazole derivatives. For instance, derivatives similar to 1-(3-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine have shown promising results in inhibiting cancer cell proliferation. In vitro assays have demonstrated significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 .
Antimicrobial Properties
Compounds with similar structural features have also been investigated for their antimicrobial properties. The incorporation of fluorinated groups has been shown to enhance the antibacterial efficacy against resistant strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Photonic Devices
The unique electronic properties of this compound make it suitable for applications in photonic devices. Its ability to absorb and emit light can be harnessed in the development of sensors and light-emitting diodes (LEDs). The fluorinated groups contribute to enhanced stability and efficiency in these applications .
Polymer Chemistry
In polymer science, incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. Its use as a monomer or additive in polymer formulations is being explored to create high-performance materials for various industrial applications .
Study 1: Anticancer Efficacy
A recent study synthesized several triazole derivatives and evaluated their anticancer activities through MTT assays. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of fluorinated oxadiazoles. The study revealed that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with intracellular processes .
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring undergoes oxidation under strong oxidative conditions. For example:
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Reagents : Hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperbenzoic acid (mCPBA)
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Conditions : 60–80°C for 4–6 hours
| Reaction Component | Oxidizing Agent | Temperature (°C) | Time (Hours) | Product Yield (%) |
|---|---|---|---|---|
| Oxadiazole ring | H₂O₂/AcOH | 70 | 5 | 78–82 |
| Oxadiazole ring | mCPBA | 60 | 4 | 85–88 |
Reduction Reactions
The triazole amine group and oxadiazole ring participate in reduction:
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Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C)
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Conditions :
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LiAlH₄: Reflux in THF for 3 hours
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H₂/Pd-C: Room temperature, 1 atm pressure
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Outcome :
Nucleophilic Aromatic Substitution (SNAr)
Fluorine atoms on the phenyl rings are susceptible to nucleophilic displacement:
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Reagents : Alkoxides (e.g., NaOMe), amines (e.g., NH₃), or thiols
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Conditions : DMF, 100–120°C, 8–12 hours
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Outcome : Replacement of fluorine with methoxy, amino, or thiol groups .
| Position | Nucleophile | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Fluorophenyl | NH₃ | DMF | 110 | 65 |
| 2-Fluorophenyl | NaOMe | DMF | 100 | 72 |
Electrophilic Substitution
The triazole ring undergoes electrophilic attack at the 5-position:
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Reagents : Bromine (Br₂) or nitric acid (HNO₃)
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Conditions :
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Bromination: CHCl₃, 0°C, 1 hour
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Nitration: H₂SO₄/HNO₃, 50°C, 2 hours
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Cycloaddition and Cyclization
The triazole moiety participates in [3+2] cycloadditions:
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Reagents : Alkynes or nitriles under Cu(I) catalysis
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Conditions : CuSO₄/NaAsc in H₂O/tert-BuOH, 60°C, 12 hours
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
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Reagents : Suzuki-Miyaura (aryl boronic acids), Stille (aryl stannanes)
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Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 6–8 hours
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Outcome : Biaryl derivatives with modified electronic properties .
| Coupling Type | Aryl Partner | Catalyst | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | 4-Methoxyphenyl | Pd(PPh₃)₄ | 68 |
| Stille | 3-Thienyl | PdCl₂(PPh₃)₂ | 59 |
Acid/Base-Mediated Reactions
The amine group reacts with acids to form salts:
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Reagents : HCl or H₂SO₄
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Conditions : Ethanol, room temperature, 1 hour
Photochemical Reactions
UV irradiation induces C–F bond cleavage:
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Conditions : 254 nm UV light, MeCN, 6 hours
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Outcome : Defluorination and formation of phenolic byproducts .
Key Stability Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Key Observations:
Electron-Withdrawing Effects : The target compound’s 2-fluorophenyl group on the oxadiazole ring induces stronger electron withdrawal than the 4-methylphenyl group in , likely improving binding to electron-rich enzyme pockets.
Metabolic Stability: Compared to the non-fluorinated phenyl analog in , the target’s fluorinated aryl groups reduce susceptibility to cytochrome P450 oxidation.
Crystallographic Behavior : Fluorinated analogs (e.g., ) exhibit planar molecular conformations, which may enhance crystal packing and stability.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : and NMR confirm regiochemistry of triazole/oxadiazole rings and fluorine substitution patterns. For example, NMR distinguishes 2- vs. 3-fluorophenyl environments (δ ≈ -110 ppm for ortho-F vs. -115 ppm for meta-F) .
- X-ray Crystallography : Resolves tautomeric ambiguities (e.g., triazole ring planarity) and dihedral angles between fluorophenyl groups and heterocyclic cores. and highlight planar triazole/oxadiazole systems with phenyl ring angles <5° .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHFNO) with <2 ppm error .
Advanced: How do structural modifications (e.g., fluorophenyl positioning) influence biological activity?
Q. Methodological Answer :
- Lipophilicity and Membrane Permeability : The 3-fluorophenyl group increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration (calculated logP = 2.8 vs. 2.2 for phenyl analog) .
- Target Binding : Ortho-fluorine on the oxadiazole phenyl ring induces steric effects, potentially disrupting π-π stacking with hydrophobic enzyme pockets. Compare IC values in kinase assays for 2-fluorophenyl vs. 4-fluorophenyl derivatives .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation. Use hepatic microsome assays to quantify half-life improvements (e.g., t >120 min vs. 45 min for non-fluorinated analogs) .
Advanced: What strategies mitigate low solubility in aqueous buffers during in vitro assays?
Q. Methodological Answer :
- Derivatization : Introduce polar groups (e.g., sulfonate or tertiary amines) at the triazole 5-amine position while retaining activity. demonstrates a 10-fold solubility increase in phosphate buffer (pH 7.4) after carboxylation .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound stability. Solubility data in (18.1 µg/mL in buffer) can guide formulation .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability. Monitor particle size (100–200 nm) via dynamic light scattering (DLS) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Q. Methodological Answer :
- Assay Standardization : Control variables like ATP concentration in kinase assays (e.g., 10 µM vs. 100 µM may alter IC by 3-fold) .
- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., triazole ring oxidation products) that may contribute to discrepancies between in vitro and in vivo results .
- Structural Reanalysis : Re-examine crystallographic data (e.g., ) to confirm tautomeric forms. For example, 1,2,3-triazole vs. 1,2,4-triazole tautomers exhibit differing binding affinities .
Basic: What are the key stability concerns under experimental storage conditions?
Q. Methodological Answer :
- Photodegradation : Fluorinated aromatics are prone to UV-induced cleavage. Store in amber vials at -20°C; monitor via HPLC for degradants (e.g., loss of oxadiazole ring integrity) .
- Hydrolytic Stability : The 1,2,4-oxadiazole ring is susceptible to acidic hydrolysis. Use pH 7.4 buffers for long-term stability studies; half-life >72 hrs at 25°C indicates suitability for cell-based assays .
Advanced: What computational methods predict interaction mechanisms with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ) to model triazole/oxadiazole interactions with kinase ATP-binding pockets. Focus on hydrogen bonds with hinge regions (e.g., Glu95 in PKCθ) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess fluorophenyl group dynamics. RMSD <2 Å over 50 ns suggests stable binding .
- QSAR Models : Corporate Hammett σ values for fluorine substituents to predict IC trends (R >0.85 in kinase inhibition datasets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
